Methyl 5-bromo-2-morpholinonicotinate
Overview
Description
Preparation Methods
The synthesis of Methyl 5-bromo-2-morpholinonicotinate typically involves the bromination of 2-morpholinonicotinic acid followed by esterification with methanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step is usually carried out under acidic conditions with methanol as the solvent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Methyl 5-bromo-2-morpholinonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-2-morpholinonicotinate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industrial Applications: It is used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-morpholinonicotinate exerts its effects involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The morpholine ring enhances its solubility and reactivity, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
Methyl 5-bromo-2-morpholinonicotinate can be compared with other similar compounds such as:
Methyl 5-chloro-2-morpholinonicotinate: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Methyl 5-fluoro-2-morpholinonicotinate:
Methyl 5-iodo-2-morpholinonicotinate: The presence of an iodine atom makes it more reactive in certain types of chemical reactions.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the morpholinonicotinate scaffold.
Properties
IUPAC Name |
methyl 5-bromo-2-morpholin-4-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-16-11(15)9-6-8(12)7-13-10(9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGCHZOURDWLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649781 | |
Record name | Methyl 5-bromo-2-(morpholin-4-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-99-8 | |
Record name | Methyl 5-bromo-2-(morpholin-4-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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